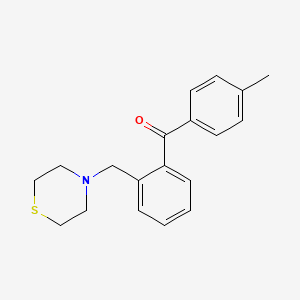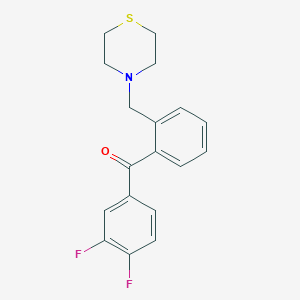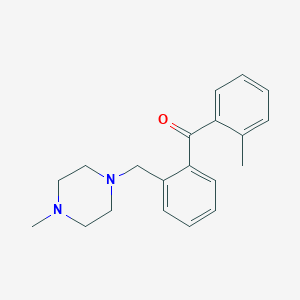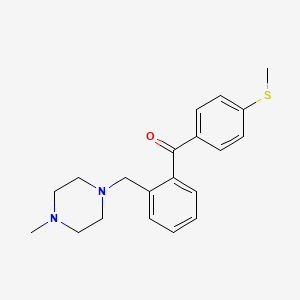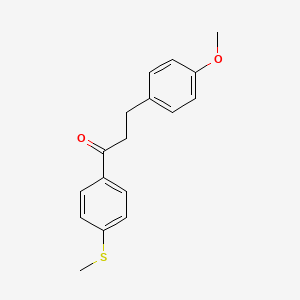
3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone” likely belongs to a class of organic compounds known as methoxyphenylpropiophenones. These compounds typically contain a propiophenone core, which is a ketone derivative of propionic acid, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, UV-Vis, FT-IR, HRMS, and NMR . These techniques can provide information about the bond lengths, bond angles, and overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the literature . More research would be needed to provide a comprehensive analysis of the chemical reactions of “3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using computational methods such as density functional theory (DFT) . These studies can provide information about properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as thermodynamic properties.Aplicaciones Científicas De Investigación
Synthesis and Pharmacologic Activity
Research by Occelli et al. (1985) explored the synthesis of compounds related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, focusing on their potential analgesic activities. This study contributes to understanding the pharmacological properties of these compounds (Occelli et al., 1985).
Steroid Compound Synthesis
Nazarov and Zavyalov (1956) conducted research on the synthesis of steroid compounds, involving reactions with compounds structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. These studies are significant for the development of new steroid analogs (Nazarov & Zavyalov, 1956).
Natural Product Isolation
Andersson and Lundgren (1988) isolated natural products from Pinus sylvestris, including derivatives closely related to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research enhances our understanding of natural product chemistry (Andersson & Lundgren, 1988).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored the synthesis and biochemical evaluation of compounds, including those structurally similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone, targeting tubulin for antitumor applications. This research provides insights into new potential cancer treatments (Greene et al., 2016).
Liquid Crystallinity in Polymethacrylates
Nakano, Hasegawa, and Okamoto (1993) investigated the synthesis and liquid crystallinity of polymethacrylates, incorporating components similar to 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone. This research contributes to the field of polymer science and materials engineering (Nakano et al., 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYXTTSVRCBTTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644268 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-70-7 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


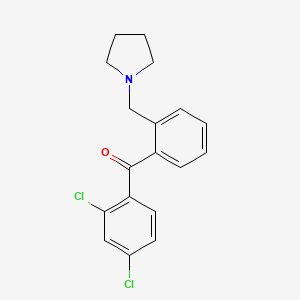
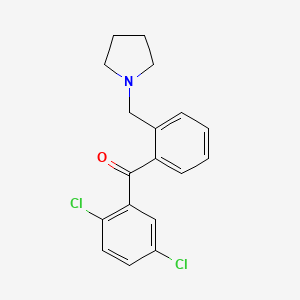
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methoxy benzophenone](/img/structure/B1360459.png)
![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)
